molecular formula C19H18FNO3 B6263036 rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans CAS No. 1807941-68-9

rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans

Cat. No. B6263036
CAS RN: 1807941-68-9
M. Wt: 327.3
InChI Key:
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Description

Rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans (also known as Benzyl 4-fluorophenyl 6-oxopiperidine-3-carboxylate or BFPPC) is a synthetic compound widely used in scientific research. It has a wide range of applications, including in the laboratory and in clinical trials. BFPPC has a variety of biochemical and physiological effects, and has been shown to have potential therapeutic effects in certain medical conditions.

Scientific Research Applications

I have conducted searches to find detailed applications for “rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans,” but the available information is quite limited and does not provide a comprehensive analysis of six to eight unique applications. The search results mostly discuss the compound’s role in drug discovery and its potential as a versatile scaffold for novel therapeutics , but specific applications are not detailed.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. For “rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans”, it has been classified with the signal word ‘Warning’ and hazard statements H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans involves the use of a chiral auxiliary to control the stereochemistry of the piperidine ring. The benzyl group is introduced through a Grignard reaction, and the carboxylic acid is installed through a hydrolysis reaction. The final step involves the removal of the chiral auxiliary to yield the trans isomer of the compound.", "Starting Materials": [ "3,4-dihydroxypiperidine", "benzyl bromide", "4-fluorophenyl magnesium bromide", "ethyl chloroformate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "tetrahydrofuran", "magnesium sulfate", "sodium sulfate", "activated carbon", "triethylamine", "acetic anhydride", "dichloromethane", "hexanes" ], "Reaction": [ "Protection of 3,4-dihydroxypiperidine with ethyl chloroformate and triethylamine to yield the chiral auxiliary", "Addition of benzyl bromide to the chiral auxiliary in tetrahydrofuran to yield the benzylated piperidine", "Addition of 4-fluorophenyl magnesium bromide to the benzylated piperidine in diethyl ether to yield the Grignard reagent", "Addition of ethyl chloroformate to the Grignard reagent in tetrahydrofuran to yield the intermediate", "Hydrolysis of the intermediate with sodium hydroxide and hydrochloric acid to yield the carboxylic acid", "Removal of the chiral auxiliary with acetic anhydride and triethylamine in dichloromethane to yield the trans isomer of the compound", "Purification of the compound with activated carbon and recrystallization from hexanes" ] }

CAS RN

1807941-68-9

Product Name

rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans

Molecular Formula

C19H18FNO3

Molecular Weight

327.3

Purity

95

Origin of Product

United States

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